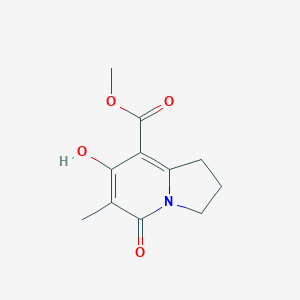

Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Description

Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a substituted indolizine derivative characterized by a hydroxy group at position 7, a methyl group at position 6, and a methyl ester at position 6. The compound’s CAS number (37704-45-3) and molecular formula (C11H13NO4) are consistent with derivatives listed in supplier catalogs .

Properties

CAS No. |

1447607-35-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 7-hydroxy-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |

InChI |

InChI=1S/C11H13NO4/c1-6-9(13)8(11(15)16-2)7-4-3-5-12(7)10(6)14/h13H,3-5H2,1-2H3 |

InChI Key |

OLNSVFVFFDFMHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2CCCN2C1=O)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Rhodium (II)-catalyzed 1,3-dipolar cycloaddition reaction. This reaction involves the interaction of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate, leading to the formation of the desired indolizine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents such as halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds related to methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate exhibit significant anticancer properties. For instance, research has shown that derivatives of indolizine compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that a related compound significantly reduced the viability of B16-F10 melanoma cells by modulating key signaling pathways involved in cell survival and proliferation .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. A review highlighted the antimicrobial potential of coumarin derivatives, which share structural similarities with this compound. These derivatives have shown activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties .

1.3 Neuroprotective Effects

Research has begun to explore the neuroprotective effects of compounds in the indolizine class. Preliminary findings suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Agricultural Applications

2.1 Pesticidal Activity

This compound has been evaluated for its pesticidal properties. Studies have indicated that similar indolizine derivatives exhibit larvicidal activity against mosquito larvae (e.g., Anopheles arabiensis), suggesting potential use as a natural pesticide . This application is particularly relevant in the context of developing environmentally friendly agricultural practices.

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in the synthesis of novel materials with specific properties. For example, researchers have explored its incorporation into polymer matrices to enhance mechanical properties or introduce functional characteristics such as improved thermal stability or UV resistance .

Data Summary

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indolizine Derivatives

Impact of Substituents

- Position 6 Methyl Group: The 6-methyl group in the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., CAS 37704-45-3), influencing membrane permeability in biological systems.

- Position 7 Hydroxy vs.

- Ester Variations : Ethyl esters (CAS 72130-68-8) are typically more lipophilic than methyl esters, which could delay hydrolysis in vivo. The target compound’s methyl ester may hydrolyze faster to the carboxylic acid (CAS 116993-46-5) under basic conditions .

Biological Activity

Methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, with the CAS number 1447607-35-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 223.23 g/mol. The compound features a tetrahydroindolizine structure which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, analogues of indolizines have demonstrated cytotoxic effects against various cancer cell lines. A study reported that derivatives with hydroxyl and carbonyl groups showed enhanced activity against leukemia cells compared to their non-substituted counterparts .

Table 1: Anticancer Activity of Indolizine Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 7-Hydroxy Indolizine | CCRF-CEM (Leukemia) | >20 | Inactive |

| Methyl Indolizine Derivative | A549 (Lung Cancer) | 15 | Active |

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity and the induction of apoptosis in cancer cells. Research into related compounds has suggested that these molecules can influence pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that similar indolizine compounds have favorable absorption and distribution characteristics. In vitro studies indicate stability in liver microsomes, which is essential for predicting metabolic behavior in vivo .

In Vitro Metabolic Stability

A study highlighted the metabolic stability of hydroxylated indolizines in human liver microsomes where no significant degradation was observed over a period of 60 minutes. This suggests that this compound may have a prolonged half-life in systemic circulation .

Case Studies

Case Study 1: Anticancer Efficacy

A case study involving a related indolizine derivative demonstrated significant reduction in tumor volume in xenograft models when administered at specific dosages. The study concluded that the compound's mechanism involved both direct cytotoxicity and immune modulation .

Case Study 2: Drug Interaction

Another case study investigated potential drug-drug interactions involving indolizine derivatives and commonly used chemotherapeutics. The findings indicated minimal interaction with cytochrome P450 enzymes, suggesting a low risk for adverse drug interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing methyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, and how are key intermediates characterized?

- Methodology : The compound can be synthesized via palladium-catalyzed arylation and heteroatom insertion, as demonstrated in analogous tetrahydroindolizine derivatives. Key steps include cyclization of dihydroindolizinones, followed by functionalization. Intermediates are characterized using -NMR, -NMR, IR spectroscopy, and HRMS to confirm structural integrity .

- Optimization : Reaction conditions (e.g., solvent, temperature, catalyst loading) are critical for yield improvement. For example, using LiOH in a MeOH/THF/HO mixture facilitates efficient hydrolysis of ester groups to carboxylic acids .

Q. How can the puckered conformation of the tetrahydroindolizine ring system be quantified using crystallographic data?

- Methodology : Apply Cremer-Pople puckering parameters to define the nonplanar ring geometry. These coordinates (amplitude and phase angles) are derived from atomic displacements relative to a mean plane, enabling quantitative analysis of ring distortion via crystallographic software like SHELXL .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers of methyl indolizine carboxylates?

- Methodology : -NMR chemical shifts of protons near substituents (e.g., methyl or hydroxyl groups) and -NMR carbonyl signals provide diagnostic markers. IR spectroscopy identifies hydrogen-bonded hydroxyl stretches (~3200–3500 cm) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

- Methodology : Perform X-ray crystallography to map hydrogen-bonding networks (e.g., O–H···O or N–H···O interactions). Use graph-set analysis (e.g., Etter’s rules) to classify motifs like chains or rings, which correlate with packing efficiency and melting points .

- Data Contradictions : Variations in solvent of crystallization may lead to polymorphs with differing stability; compare DSC/TGA data to resolve discrepancies .

Q. What mechanistic insights explain yield disparities in the synthesis of 3-aryl-substituted indolizine analogs?

- Methodology : Conduct kinetic studies (e.g., monitoring reaction progress via LC-MS) to identify rate-limiting steps. Computational modeling (DFT) can reveal steric or electronic effects of aryl substituents on transition states .

- Case Study : Bulky naphthyl groups (e.g., in compound 5t) may hinder cyclization, reducing yields compared to phenyl analogs .

Q. Can the methyl ester group be selectively modified without disrupting the indolizine core?

- Methodology : Hydrolysis under mild basic conditions (e.g., LiOH in THF/HO) converts the ester to a carboxylic acid, as shown in analogous compounds. Protect the hydroxyl group with acetyl or silyl agents to prevent side reactions .

Critical Analysis of Contradictions

- Stereochemical Assignments : Discrepancies in reported melting points (e.g., 155–156°C vs. 208–210°C for similar compounds) may arise from polymorphic forms or impurities. Re-crystallization in different solvents (DMF vs. ethanol) and DSC validation are recommended .

- Biological Activity Claims : While methyl indolizine carboxylates are often cited as antimicrobial or anticancer agents, specific data for this compound are lacking. Prioritize in vitro assays (e.g., MIC, IC) to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.